2-Benzyloxy-1-ethoxy-d5-pyrocatechol

LC-MS/MS Stable Isotope Labeling Internal Standard

2-Benzyloxy-1-ethoxy-d5-pyrocatechol (CAS 117320-29-3) is a stable isotope-labeled derivative of pyrocatechol (catechol), a naturally occurring dihydroxybenzene compound. The compound features a benzyloxy group at one position and a fully deuterated ethoxy group (-OC2D5) at another position on the benzene ring, resulting in a molecular formula of C15H11D5O2 and a molecular weight of approximately 233.32 g/mol.

Molecular Formula C15H16O2
Molecular Weight 233.32 g/mol
CAS No. 117320-29-3
Cat. No. B019195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-1-ethoxy-d5-pyrocatechol
CAS117320-29-3
Synonyms1-Ethoxy-2-(phenylmethoxy)benzene-d5;  1-(Benzyloxy)-2-ethoxy-benzene-d5; 
Molecular FormulaC15H16O2
Molecular Weight233.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-2-16-14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/i1D3,2D2
InChIKeyUODPBTDHZVQWMK-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-1-ethoxy-d5-pyrocatechol (CAS 117320-29-3) Procurement Guide: Analytical Applications and Comparator Evidence


2-Benzyloxy-1-ethoxy-d5-pyrocatechol (CAS 117320-29-3) is a stable isotope-labeled derivative of pyrocatechol (catechol), a naturally occurring dihydroxybenzene compound . The compound features a benzyloxy group at one position and a fully deuterated ethoxy group (-OC2D5) at another position on the benzene ring, resulting in a molecular formula of C15H11D5O2 and a molecular weight of approximately 233.32 g/mol . As a deuterium-labeled catechol derivative, it is supplied for analytical method development, method validation, and quality control applications in pharmaceutical research and regulatory submissions [1]. The non-deuterated counterpart, 2-benzyloxy-1-ethoxy-pyrocatechol, is recognized as Phenol Impurity 1 in pharmaceutical impurity profiling [2].

Why 2-Benzyloxy-1-ethoxy-d5-pyrocatechol Cannot Be Interchanged with Non-Deuterated or Alternative Analogs


Substitution of 2-benzyloxy-1-ethoxy-d5-pyrocatechol with its non-deuterated counterpart or other catechol derivatives is analytically invalid for quantitative LC-MS/MS applications due to fundamental differences in mass spectrometric detection. Deuterium labeling introduces a mass shift of +5 Da relative to the unlabeled analog (molecular weight 228.29 g/mol versus 233.32 g/mol), enabling differential detection in mass spectrometry without altering the compound‘s chemical behavior during sample preparation, chromatographic separation, or ionization . This isotopic distinction is essential for accurate internal standardization, as non-deuterated analogs co-elute and share identical precursor/product ion transitions, rendering them indistinguishable from the target analyte and incapable of serving as valid internal standards [1]. The systematic procurement implications are quantified in the evidence sections below.

2-Benzyloxy-1-ethoxy-d5-pyrocatechol (CAS 117320-29-3): Quantitative Differentiation Evidence vs. Analogs


Mass Difference vs. Non-Deuterated Analog Enables Differential MS Detection

2-Benzyloxy-1-ethoxy-d5-pyrocatechol exhibits a mass shift of +5 Da compared to its non-deuterated analog, 2-benzyloxy-1-ethoxy-pyrocatechol. The deuterated compound has a molecular weight of 233.32 g/mol (molecular formula C15H11D5O2), whereas the non-deuterated counterpart has a molecular weight of 228.29 g/mol (molecular formula C15H16O2) . This isotopic mass difference enables differential detection in mass spectrometry while maintaining near-identical chemical behavior in sample preparation, chromatographic retention, and ionization efficiency [1]. Stable isotope-labeled internal standards with +3 to +5 Da mass shifts are the accepted standard for quantitative LC-MS/MS bioanalysis, providing comparable extraction recovery, ionization response, and matrix effect profiles to the unlabeled analyte [2].

LC-MS/MS Stable Isotope Labeling Internal Standard

Deuterium Incorporation Site: Ethoxy Group Labeling (d5) vs. Alternative Labeling Patterns

The deuterium labeling in 2-benzyloxy-1-ethoxy-d5-pyrocatechol is specifically located on the ethoxy group (-OC2D5), with all five hydrogen atoms of the ethyl moiety replaced by deuterium . This labeling pattern is distinct from alternative deuterated pyrocatechol derivatives where labeling may occur on different positions, such as ring deuteration or mixed labeling patterns. The specific location of deuterium incorporation influences the compound‘s suitability for tracking metabolic transformations involving the ethoxy group versus the aromatic ring . For instance, if the analytical objective requires monitoring of ethoxy group cleavage or modification, ring-deuterated analogs would be unsuitable, whereas this compound preserves the analytical signal for ethoxy-derived fragments . Suppliers note that alternative deuterium incorporation patterns or other isotope labels (e.g., 13C) may be considered for custom synthesis, but feasibility depends on synthetic accessibility and precursor availability .

Isotopic Purity Deuterium Incorporation Method Validation

Regulatory Alignment: Designated as Phenol Impurity 1 Reference Standard

2-Benzyloxy-1-ethoxy-d5-pyrocatechol is explicitly designated for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Phenol [1]. Its non-deuterated counterpart, 2-benzyloxy-1-ethoxy-pyrocatechol, is formally classified as Phenol Impurity 1 in pharmaceutical impurity profiling [2]. This regulatory alignment is not claimed for other deuterated catechol derivatives such as 4-Ethylcatechol-d5, which is primarily positioned for phenolic antioxidant studies and enzymatic oxidation research rather than ANDA impurity method validation . The availability of detailed characterization data compliant with regulatory guidelines supports traceability against pharmacopeial standards (USP or EP) upon request [1].

ANDA Impurity Profiling Regulatory Compliance

Storage Stability Requirements: Long-Term Storage at -20°C vs. Ambient Analogs

2-Benzyloxy-1-ethoxy-d5-pyrocatechol requires storage at -20°C for long-term stability, though short-term storage at room temperature is permissible . This temperature requirement is more stringent than many non-deuterated catechol derivatives, which may be stable under ambient conditions. For example, the non-deuterated analog (Phenol Impurity 1) is shipped and stored at ambient temperature [1]. The deuterated compound is supplied as a colorless liquid with solubility in dichloromethane, ethyl acetate, and methanol . Procurement planning must account for cold-chain shipping and -20°C freezer capacity upon receipt, which may incur additional logistics costs compared to ambient-stable alternatives.

Storage Conditions Stability Procurement Planning

Purity Specification: 95% Baseline with Custom Isotopic Enrichment Options

Commercially available 2-benzyloxy-1-ethoxy-d5-pyrocatechol is supplied with a stated purity of 95% . This purity level is comparable to other commercial deuterated catechol standards, such as 4-Ethylcatechol-d5, which is also typically supplied at ≥95% purity . For applications requiring higher isotopic enrichment or alternative labeling patterns (e.g., 13C instead of deuterium, or different deuterium incorporation sites), custom synthesis services are available but require feasibility assessment by isotope chemistry specialists . Users should verify whether the 95% purity specification refers to chemical purity, isotopic enrichment, or both, as these are distinct parameters with different analytical implications.

Chemical Purity Isotopic Enrichment Custom Synthesis

2-Benzyloxy-1-ethoxy-d5-pyrocatechol: Recommended Procurement and Application Scenarios Based on Evidence


LC-MS/MS Internal Standard for Quantitative Phenol Impurity Analysis in ANDA Submissions

Procure 2-benzyloxy-1-ethoxy-d5-pyrocatechol when developing and validating LC-MS/MS methods for quantifying Phenol Impurity 1 in pharmaceutical products intended for ANDA submission. The compound‘s +5 Da mass shift relative to the non-deuterated impurity enables differential MS detection while maintaining comparable extraction recovery and ionization efficiency . The explicit regulatory positioning for ANDA method validation and Phenol QC applications, along with available traceability to USP/EP pharmacopeial standards, supports regulatory compliance documentation requirements [1].

Metabolic Fate Tracking of Ethoxy Group Transformations in Oxidative Metabolism Studies

Select 2-benzyloxy-1-ethoxy-d5-pyrocatechol for studies requiring specific tracking of ethoxy group metabolic transformations. The deuterium labeling is localized entirely on the ethoxy moiety (-OC2D5), enabling researchers to monitor ethoxy cleavage or modification independently of aromatic ring metabolism . Alternative deuterated catechol derivatives with ring deuteration cannot provide this position-specific metabolic tracking capability, making this compound the appropriate choice when ethoxy group fate is the primary experimental endpoint [1].

Method Development for Phenol-Related Impurity Profiling in Commercial Production QC

Use 2-benzyloxy-1-ethoxy-d5-pyrocatechol as a reference standard for developing QC methods during commercial Phenol production. The compound is explicitly validated for this application and supplied with detailed characterization data compliant with regulatory guidelines . As a stable isotope-labeled standard, it provides the accuracy and precision required for routine QC batch release testing, with the +5 Da mass difference ensuring reliable quantitation without interference from the unlabeled impurity present in production samples [1].

Technical Documentation Hub

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